Ethyl 3-[4-(bromomethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of propanoic acid and contains a bromomethyl group attached to a phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[4-(bromomethyl)phenyl]propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the para position of the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-[4-(bromomethyl)phenyl]propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-[4-(bromomethyl)phenyl]propanoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ethyl 3-(4-chloromethyl)phenylpropanoate: Contains a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Ethyl 3-(4-methyl)phenylpropanoate: Lacks halogen substitution, resulting in different chemical properties.
Uniqueness
Ethyl 3-[4-(bromomethyl)phenyl]propanoate is unique due to its bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its significance.
Properties
CAS No. |
56703-35-6 |
---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 3-[4-(bromomethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
HFMNGULPSOGRFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.